

# Benchmarking Combi-1 Against Standard of Care in BRAF V600-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the investigational combination therapy "Combi-1" (spartalizumab, dabrafenib, and trametinib) against the current standard of care (dabrafenib and trametinib) for the treatment of unresectable or metastatic melanoma with BRAF V600 mutations. The comparison is based on data from the global phase III COMBI-i trial.[1]

## **Executive Summary**

The addition of the anti-PD-1 antibody spartalizumab to the standard of care combination of dabrafenib and trametinib did not result in a statistically significant improvement in progression-free survival for patients with BRAF V600-mutant melanoma.[1] While the triplet combination showed a numerically higher objective response rate, it was also associated with a higher incidence of grade  $\geq$  3 treatment-related adverse events.[1] These findings question the upfront use of this specific triplet combination in this patient population and highlight the complexities of combining targeted therapy with immunotherapy.[2]

## **Mechanism of Action**

The **Combi-1** regimen and the standard of care both target the MAPK/ERK signaling pathway, which is constitutively activated in BRAF V600-mutant melanoma, leading to uncontrolled cell proliferation.



- Standard of Care (Dabrafenib + Trametinib):
  - Dabrafenib: A BRAF inhibitor that targets the mutated BRAF V600 protein, blocking its kinase activity.
  - Trametinib: A MEK inhibitor that targets MEK1 and MEK2, proteins downstream of BRAF in the MAPK/ERK pathway. The combination of a BRAF and a MEK inhibitor has been shown to be more effective than a BRAF inhibitor alone.
- Combi-1 (Spartalizumab + Dabrafenib + Trametinib):
  - In addition to the MAPK pathway inhibition, Combi-1 incorporates spartalizumab, an anti-PD-1 antibody.
  - Spartalizumab: An immune checkpoint inhibitor that blocks the interaction between PD-1
    on T-cells and its ligand PD-L1 on tumor cells. This blockade is intended to release the
    "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.
    Preclinical data suggested that combining a PD-1 inhibitor with BRAF/MEK inhibition could
    enhance antitumor activity.[1]

## **Signaling Pathway Overview**





Click to download full resolution via product page

Caption: Mechanism of action of Standard of Care and Combi-1.

## Clinical Trial Data: COMBI-i

The COMBI-i trial was a global, phase III study that enrolled 532 patients with untreated, unresectable or metastatic BRAF V600-mutant melanoma.[1]

## **Efficacy**



| Endpoint                        | Combi-1 (Spartalizumab +<br>Dabrafenib + Trametinib) | Standard of Care (Placebo<br>+ Dabrafenib + Trametinib) |
|---------------------------------|------------------------------------------------------|---------------------------------------------------------|
| Progression-Free Survival (PFS) | 16.2 months (median)                                 | 12.0 months (median)                                    |
| Hazard Ratio for PFS            | 0.82 (95% CI: 0.66-1.02)                             | -                                                       |
| Statistical Significance        | Not statistically significant                        | -                                                       |
| Objective Response Rate (ORR)   | 68.5%                                                | 64.2%                                                   |
| Complete Response (CR)          | 19.9%                                                | 17.7%                                                   |
| Duration of Response (DoR)      | Not reached (median)                                 | 20.7 months (median)                                    |
| Overall Survival (OS)           | Not reached (median)                                 | Not reached (median)                                    |
| Hazard Ratio for OS             | 0.785 (95% CI: 0.589-1.047)                          | -                                                       |

Data from the COMBI-i trial as presented at ESMO Virtual Congress 2020.[1]

**Safety** 

| Adverse Event Profile              | Combi-1 (Spartalizumab +<br>Dabrafenib + Trametinib) | Standard of Care (Placebo<br>+ Dabrafenib + Trametinib) |
|------------------------------------|------------------------------------------------------|---------------------------------------------------------|
| Grade ≥ 3 Treatment-Related<br>AEs | 54.7%                                                | 33.3%                                                   |
| AEs Leading to Discontinuation     | 12.4%                                                | 8.0%                                                    |

Data from the COMBI-i trial. [1]

# Experimental Protocols COMBI-i Trial Design

The COMBI-i trial was a randomized, double-blind, placebo-controlled, global phase III study.



- Patient Population: 532 patients with untreated, unresectable or metastatic BRAF V600mutant melanoma.[1]
- Randomization: Patients were randomly assigned to one of two treatment arms.
- Treatment Arms:
  - Combi-1 Arm: Spartalizumab (400 mg intravenously every 4 weeks) + Dabrafenib (150 mg orally twice daily) + Trametinib (2 mg orally once daily).[1]
  - Standard of Care Arm: Placebo + Dabrafenib (150 mg orally twice daily) + Trametinib (2 mg orally once daily).[1]
- Primary Endpoint: Investigator-assessed progression-free survival (PFS).[1]
- Secondary Endpoints: Included overall survival (OS), objective response rate (ORR), and duration of response (DoR).

## **Experimental Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. COMBI-i Trial: No Statistical Benefit to Adding Spartalizumab to Dabrafenib/Trametinib in Melanoma - The ASCO Post [ascopost.com]
- 2. onclive.com [onclive.com]
- To cite this document: BenchChem. [Benchmarking Combi-1 Against Standard of Care in BRAF V600-Mutant Melanoma]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12375986#benchmarking-combi-1-against-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com